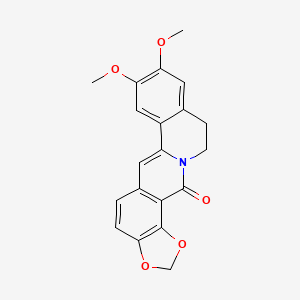

Oxyepiberberine

Vue d'ensemble

Description

L'oxyépiberbérine est un alcaloïde isolé de la plante médicinale Coptis chinensis Franch., communément appelée Huanglian. Ce composé a suscité un intérêt considérable en raison de ses activités biologiques puissantes, en particulier ses propriétés anticancéreuses. L'oxyépiberbérine a été identifiée comme un nouvel inhibiteur de la polymérisation de la tubuline, ce qui en fait un candidat prometteur pour la thérapie contre le cancer .

Applications De Recherche Scientifique

Oxyepiberberine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.

Industry: Potential applications in the development of pharmaceuticals and therapeutic agents

Mécanisme D'action

Target of Action

Oxyepiberberine, an alkaloid isolated from Coptis chinensis Franch., has been identified to target tubulin . Tubulin is a basic cell component involved in maintaining cell morphology and a variety of cellular processes, including signaling pathways, intracellular macromolecular assembly, and cell division .

Mode of Action

This compound acts as a potent tubulin polymerization inhibitor . It interacts with tubulin, hampering the dynamics of tubulin polymerization, which is highly significant for anti-tumor therapy . This interaction leads to the arrest of the cell cycle and induces apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tubulin polymerization process . By inhibiting this process, this compound disrupts the normal functioning of microtubules, which play a crucial role in cell division . This disruption can lead to cell cycle arrest and apoptosis . Additionally, this compound has been found to regulate SRC-related pathways .

Pharmacokinetics

It has been demonstrated that this compound exhibits potent anti-proliferative effects on ls-1034 human colon cancer cells with an ic50 value of 136 μM . This suggests that this compound may have good bioavailability and effective therapeutic concentrations can be achieved in the body.

Result of Action

This compound has been shown to have potent anti-proliferative effects on various cancer cell lines . It induces apoptosis and inhibits migration of LS-1034 cells in a concentration-dependent manner . In a xenograft mouse model of colon cancer, this compound was able to suppress tumor growth without obvious toxicity .

Action Environment

Analyse Biochimique

Biochemical Properties

Oxyepiberberine has been identified as a potent tubulin polymerization inhibitor . It interacts with tubulin, a globular protein, and inhibits its polymerization, thereby affecting the dynamics of microtubules . This interaction plays a crucial role in its anti-cancer effects.

Cellular Effects

This compound has shown significant anti-proliferative effects on LS-1034 human colon cancer cells . It induces apoptosis and inhibits the migration of these cells in a concentration-dependent manner . These effects influence cell function, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, inhibiting its polymerization . This interaction disrupts the dynamics of microtubules, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction in cell migration .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has shown consistent anti-proliferative effects on LS-1034 cells, with its potency remaining stable over the duration of the experiments .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated the ability to suppress tumor growth without obvious toxicity

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'oxyépiberbérine implique généralement l'extraction et l'isolement des rhizomes de Coptis chinensis Franch. Le processus comprend plusieurs étapes :

Extraction : Le matériel végétal est soumis à une extraction par solvant à l'aide de méthanol ou d'éthanol.

Isolement : L'extrait brut est ensuite soumis à des techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour isoler l'oxyépiberbérine.

Purification : Une purification supplémentaire est obtenue par recristallisation ou par des méthodes chromatographiques supplémentaires.

Méthodes de Production Industrielle : La production industrielle de l'oxyépiberbérine suit des techniques d'extraction et d'isolement similaires, mais à plus grande échelle. L'utilisation de systèmes chromatographiques avancés et de processus d'extraction automatisés garantit des rendements et une pureté plus élevés du composé.

Analyse Des Réactions Chimiques

Types de Réactions : L'oxyépiberbérine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Le composé peut être réduit en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et Conditions Courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de l'oxyépiberbérine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut entraîner la formation de dérivés d'alcaloïdes réduits .

4. Applications de la Recherche Scientifique

L'oxyépiberbérine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des alcaloïdes et les mécanismes réactionnels.

Biologie : Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Médecine : Exploré comme un agent anticancéreux potentiel en raison de sa capacité à inhiber la polymérisation de la tubuline et à induire l'apoptose dans les cellules cancéreuses.

Industrie : Applications potentielles dans le développement de produits pharmaceutiques et d'agents thérapeutiques

5. Mécanisme d'Action

L'oxyépiberbérine exerce ses effets principalement par l'inhibition de la polymérisation de la tubuline. La tubuline est un composant clé des microtubules, qui sont essentiels à la division cellulaire et au transport intracellulaire. En inhibant la polymérisation de la tubuline, l'oxyépiberbérine perturbe la dynamique des microtubules, entraînant l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. Ce mécanisme en fait un candidat prometteur pour la thérapie contre le cancer .

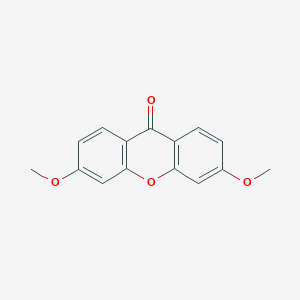

Composés Similaires :

Berbérine : Un autre alcaloïde de Coptis chinensis Franch., connu pour ses activités biologiques à large spectre, notamment ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.

Coptisine : Un alcaloïde aux propriétés anticancéreuses similaires, mais qui diffère par ses cibles moléculaires spécifiques et ses mécanismes d'action.

Unicité de l'Oxyépiberbérine : L'oxyépiberbérine se distingue par sa puissante inhibition de la polymérisation de la tubuline, un mécanisme rarement observé dans d'autres alcaloïdes apparentés. Cette action unique la rend particulièrement efficace contre certains types de cellules cancéreuses, comme les cellules cancéreuses du côlon .

Comparaison Avec Des Composés Similaires

Berberine: Another alkaloid from Coptis chinensis Franch., known for its broad-spectrum biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Coptisine: An alkaloid with similar anti-cancer properties but differing in its specific molecular targets and mechanisms of action.

Palmatine: Exhibits anti-inflammatory and antimicrobial activities, with some overlap in anti-cancer effects.

Uniqueness of Oxyepiberberine: this compound stands out due to its potent inhibition of tubulin polymerization, a mechanism not commonly observed in other related alkaloids. This unique action makes it particularly effective against certain types of cancer cells, such as colon cancer cells .

Propriétés

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTYPIGQKDTERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

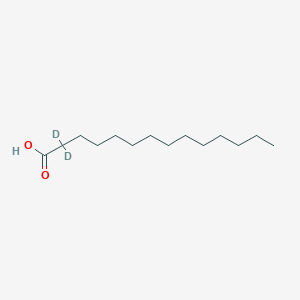

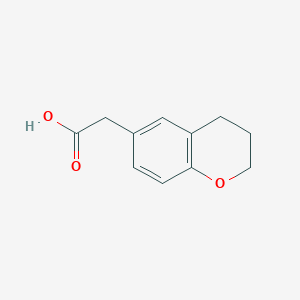

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)

![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B1631618.png)